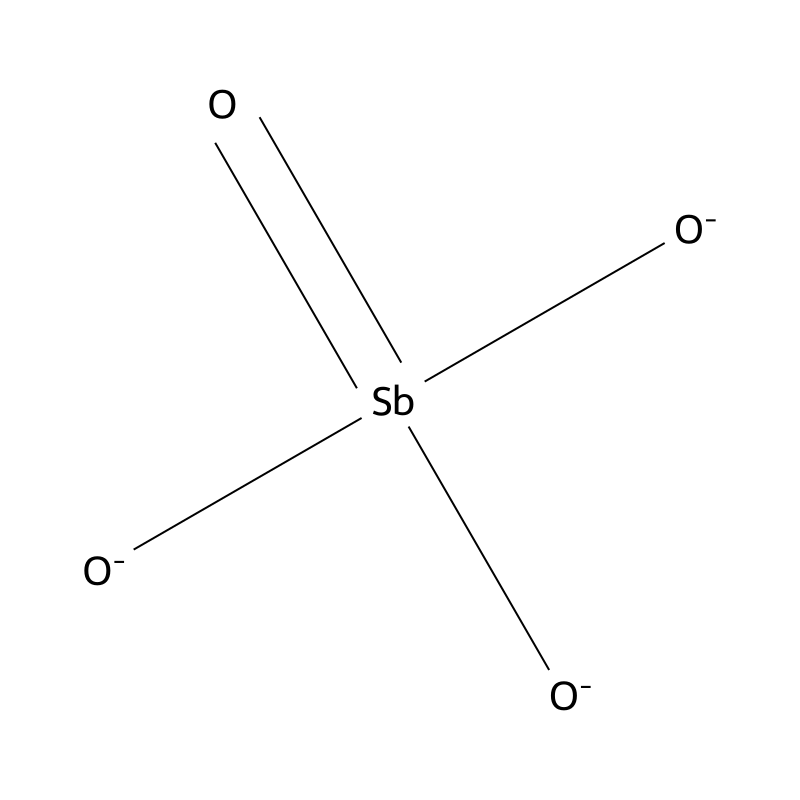Antimonate

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antimonate refers to a class of compounds that contain antimony in its +5 oxidation state, typically combined with oxygen and a metallic element. These compounds can be viewed as derivatives of the hypothetical antimonic acid, represented as , or as combinations of metal oxides with antimony pentoxide () . Antimonates are characterized by their polymeric structures, which feature M-O-Sb linkages (where M represents a metallic element). Examples include sodium antimonate (), lead antimonate (), and calcium antimonate () .
Antimonates can be synthesized through several methods:
- Direct Reaction: Combining antimony oxides with metallic oxides under controlled conditions.
- Hydrothermal Synthesis: Utilizing high-temperature water solutions to facilitate the formation of crystalline antimonates.
- Precipitation Methods: Mixing solutions containing soluble antimony salts with bases or other reagents to precipitate the desired antimonate compound .
Antimonates have diverse applications across various industries:
- Glass Manufacturing: Sodium antimonate is used as a fining agent or degasser in glass production .
- Flame Retardants: Due to their ability to inhibit combustion processes, they are incorporated into materials to enhance fire resistance .
- Pigments: Lead antimonate serves as a pigment in ceramics and plastics .
- Catalysts: Certain antimonates are employed as catalysts in
Research on the interactions of antimonates focuses on their environmental impact and biological effects. Studies indicate that while inorganic antimony compounds are not classified as human carcinogens, they can lead to the release of toxic elements like arsenic and lead under certain conditions . The low solubility of many antimonates limits their bioavailability, but they can still pose risks in aquatic and terrestrial environments due to potential bioaccumulation .
Antimonates share similarities with other metalloid compounds but exhibit unique characteristics due to the presence of antimony. Here are some comparable compounds:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Arsenate | Contains arsenic; similar polymeric structures | |
| Phosphate | Contains phosphorus; widely used in fertilizers | |
| Stibnite | Natural mineral form of antimony; source for extraction | |
| Antimony Trioxide | Intermediate oxidation state; used in flame retardants |
Antimonates are unique primarily due to the specific oxidation state of antimony (+5), which influences their chemical behavior and applications compared to similar compounds like arsenates and phosphates . Their distinct structural properties also contribute to their varied functionalities across different fields.








